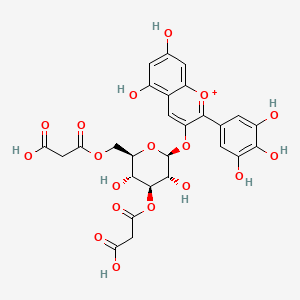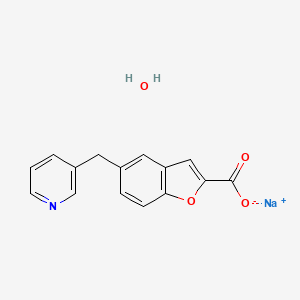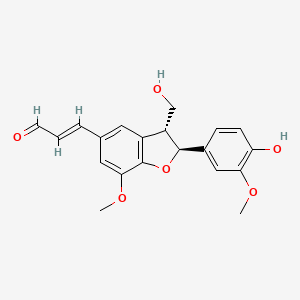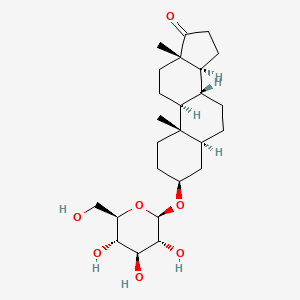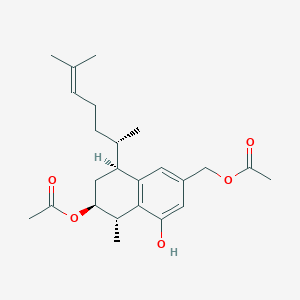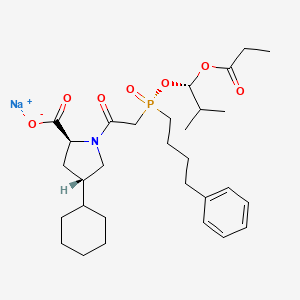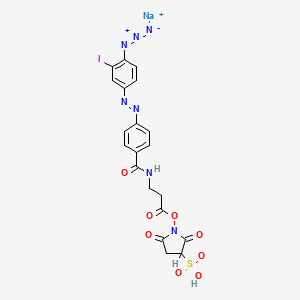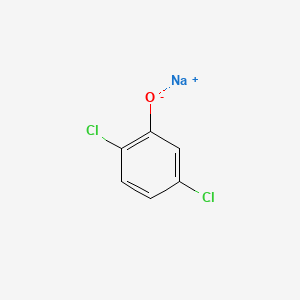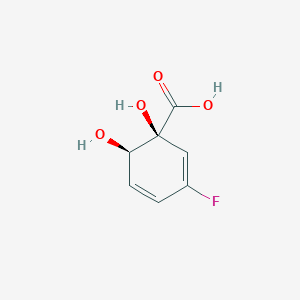![molecular formula C21H41N5O11 B1260823 (2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B1260823.png)
(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol is a glycoside and an amino cyclitol.
科学的研究の応用
Asymmetric Synthesis and Stereochemistry
Researchers have developed methods for asymmetric synthesis, which is crucial for creating molecules with specific three-dimensional orientations. Such methodologies allow for the production of enantiomerically pure compounds, which have applications ranging from pharmaceuticals to materials science. For instance, Meilert et al. (2004) explored the asymmetric synthesis of polyketide spiroketals, compounds that could have implications in drug development due to their structural complexity and biological activity [Meilert, Pettit, & Vogel, 2004].
Carbohydrate Mimics and Glycosidase Inhibitors
Carbohydrate mimics are another significant area of research, with applications in inhibiting glycosidase enzymes, which play roles in various biological processes, including disease progression. Synthesizing these mimics can lead to new therapeutic agents. For example, Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, as a potential specific inhibitor of glycosidases, demonstrating the chemical's application in developing new pharmaceuticals [Nakahara, Okamoto, Suzuki, & Kanie, 2008].
Advanced Materials and Organic Synthesis
The chemical structure also finds application in the synthesis of advanced materials and novel organic compounds. This includes the development of new synthetic pathways that enable the creation of complex molecules with potential applications in materials science, nanotechnology, and as intermediates in the synthesis of biologically active compounds. For instance, Marchionni & Vogel (2001) detailed a non-iterative method for the synthesis of complex polypropanoate fragments, demonstrating the versatility of such chemical structures in crafting intricate molecular frameworks with potential applications in various fields [Marchionni & Vogel, 2001].
特性
製品名 |
(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol |
|---|---|
分子式 |
C21H41N5O11 |
分子量 |
539.6 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6S)-2-[[(3S,4R,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19+,20?,21-/m1/s1 |
InChIキー |
XZNUGFQTQHRASN-KPEIQDFRSA-N |
異性体SMILES |
CN[C@H]1[C@H](C2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)OC1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O |
正規SMILES |
CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




